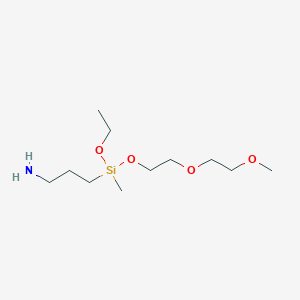
9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine typically involves the reaction of a silane precursor with ethoxy and methyl groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as platinum or palladium complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted ether and amine derivatives.
Scientific Research Applications
9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a biocompatible material in medical implants and devices.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine involves its interaction with various molecular targets. The compound’s ether linkages and silane group allow it to form stable complexes with metal ions and other molecules. This property is exploited in catalysis and materials science, where the compound acts as a stabilizing agent or a ligand.
Comparison with Similar Compounds
Similar Compounds
- 9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine
- 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine
Uniqueness
Compared to similar compounds, 9-Ethoxy-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine is unique due to its specific combination of ethoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
88154-42-1 |
|---|---|
Molecular Formula |
C11H27NO4Si |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
3-[ethoxy-[2-(2-methoxyethoxy)ethoxy]-methylsilyl]propan-1-amine |
InChI |
InChI=1S/C11H27NO4Si/c1-4-15-17(3,11-5-6-12)16-10-9-14-8-7-13-2/h4-12H2,1-3H3 |
InChI Key |
GUPZEGQAJSRPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCN)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


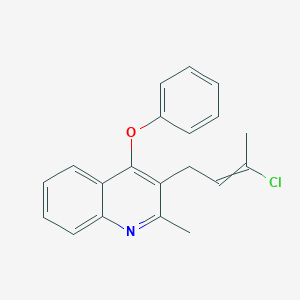
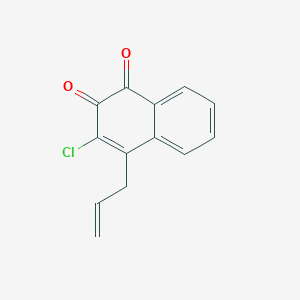
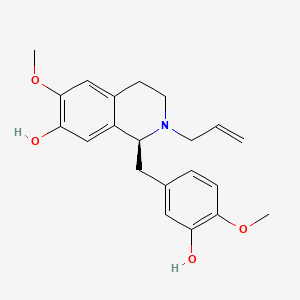
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)

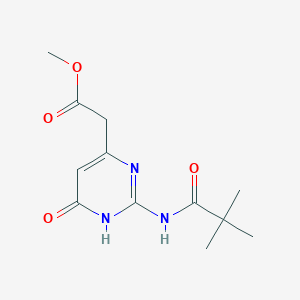

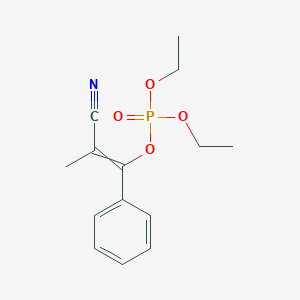
![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)
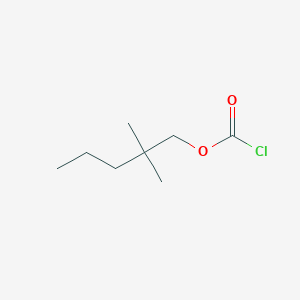
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
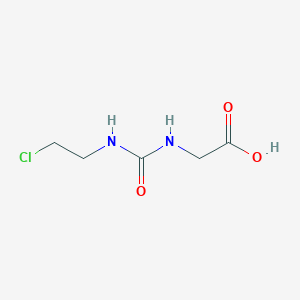
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
